CDK5 inhibitor 20-223

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

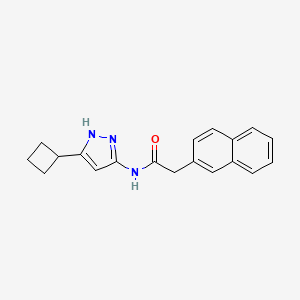

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVIDDQHAQSPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CP668863: A Dual Inhibitor of CDK2 and CDK5 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

CP668863, also known as 20-223, is a potent, ATP-competitive, small molecule inhibitor targeting both Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] Originally developed by Pfizer for neurodegenerative disorders, its efficacy is now being explored in the context of cancer, particularly colorectal cancer (CRC), where CDK5 has been identified as a potential oncogene.[1][3][4][5] This guide provides a comprehensive overview of the technical details surrounding CP668863, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Core Mechanism of Action

CP668863 is a substituted 3-aminopyrazole analog that functions as an ATP-competitive inhibitor of CDK2 and CDK5.[1] Docking studies have suggested that CP668863 interacts with key residues such as Glu81 and Cys83 within the hinge region of the ATP-binding pocket of CDK5.[1] By blocking the binding of ATP, the compound prevents the kinase from phosphorylating its downstream substrates, thereby disrupting the signaling pathways they regulate.

Quantitative Data Summary

The inhibitory activity of CP668863 has been characterized in both cell-free and cell-based assays. The following tables summarize the key quantitative data, including comparisons with the known pan-CDK inhibitor AT7519.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC₅₀ (nM) | Fold Potency vs. AT7519 |

| CP668863 | CDK2 | 6.0 | ~65.3x more potent |

| CDK5 | 8.8 | ~3.5x more potent | |

| AT7519 | CDK2 | ~391.8 | - |

| CDK5 | ~30.8 | - |

Data sourced from cell-free dose-escalation studies.[1][3][4]

Table 2: Kinase Selectivity Profile of CP668863

| Kinase (with activator) | Remaining Enzymatic Activity (%) at 0.1µM CP668863 |

| CDK2/cyclin E | 0.26 |

| CDK5/p25 | 0.39 |

| CDK1/cyclin B | > 20 |

| CDK4/cyclin D1 | > 40 |

| CDK6/cyclin D3 | > 60 |

| CDK7/cyclin H/MAT1 | > 50 |

| CDK9/cyclin T1 | > 20 |

This data highlights the selectivity of CP668863 for CDK2 and CDK5 over other members of the CDK family.[1]

Table 3: Cell-Based Inhibition of CDK2 and CDK5 in Colorectal Cancer Cell Lines

| Cell Line | Target | IC₅₀ (µM) |

| GEO | CDK2 | 15.79 |

| CDK5 | 1.44 | |

| HCT116 | CDK2 | 8.76 |

| CDK5 | 1.08 | |

| HT29 | CDK2 | 2.25 |

| CDK5 | 2.45 |

Cell-based IC₅₀ values were determined by quantifying the inhibition of substrate phosphorylation.[1]

Table 4: Growth Inhibition in a Panel of Colorectal Cancer Cell Lines

| Cell Line | CP668863 IC₅₀ (nM) |

| SW620 | 168 ± 20 |

| DLD1 | 480 ± 41 |

| HT29 | 360 ± 72 |

| HCT116 | 763 ± 92 |

| FET | 117 ± 49 |

| CBS | 568 ± 49 |

| GEO | 79 ± 31 |

IC₅₀ values were determined after 72 hours of treatment.[2]

Signaling Pathways and Experimental Workflows

The inhibitory action of CP668863 on CDK2 and CDK5 impacts distinct cellular processes, primarily cell cycle progression and cell migration. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing the inhibitor.

Caption: CDK2 signaling pathway in G1/S phase transition.

Caption: CDK5 signaling pathway in cell migration.

Caption: Experimental workflow for CP668863 characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CP668863 are provided below.

Cell-Free Kinase Assays

-

Objective: To determine the in vitro inhibitory potency (IC₅₀) of CP668863 against CDK2 and CDK5.

-

Methodology:

-

Recombinant CDK2/cyclin E and CDK5/p25 complexes are incubated with a range of concentrations of CP668863.

-

The kinase reaction is initiated by the addition of ATP (e.g., 30µM).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The remaining kinase activity is measured. This can be done using various methods, such as radiometric assays involving ³²P-ATP and a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

-

The percentage of kinase inhibition is calculated for each concentration of the inhibitor.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Kinase Activity Assay (Western Blot)

-

Objective: To assess the ability of CP668863 to inhibit CDK2 and CDK5 activity within cancer cells by measuring the phosphorylation of their respective downstream substrates.

-

Methodology:

-

Colorectal cancer cell lines (e.g., GEO, HCT116, HT29) are seeded and allowed to adhere.

-

Cells are treated with increasing concentrations of CP668863 (e.g., 0.3125 to 20 µM) for a specified duration (e.g., 6 hours).[2]

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the substrates: anti-phospho-Rb (Ser807/811) for CDK2 activity and anti-phospho-FAK (Ser732) for CDK5 activity.[2][6][7]

-

Antibodies against total Rb, total FAK, CDK2, CDK5, and a loading control (e.g., β-actin or GAPDH) are used on parallel blots or after stripping to ensure equal protein loading and to confirm that the inhibitor does not alter total protein levels.[2]

-

After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified, and the inhibition of substrate phosphorylation is calculated relative to the vehicle-treated control.

-

Cell Migration (Wound-Healing) Assay

-

Objective: To evaluate the effect of CP668863 on the migratory capacity of cancer cells, a process influenced by CDK5.[1]

-

Methodology:

-

Cancer cells are seeded in a multi-well plate and grown to confluence.

-

A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.

-

The debris is washed away, and fresh media containing either vehicle (DMSO) or CP668863 at a specific concentration is added.

-

The plate is placed in an incubator, and images of the wound are captured at time zero and at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

The area of the wound is measured for each condition at each time point.

-

The rate of wound closure (cell migration) is calculated and compared between the treated and control groups.

-

Cell Growth Inhibition Assay

-

Objective: To determine the cytostatic or cytotoxic effects of CP668863 on a panel of cancer cell lines.[3]

-

Methodology:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, the cells are treated with a serial dilution of CP668863 (e.g., 10 nM to 10 µM) for a period of 72 hours.[2]

-

After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays (e.g., CellTiter-Blue).

-

The absorbance or fluorescence is measured using a plate reader.

-

The results are expressed as a percentage of the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.

-

In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of CP668863 in a living organism.[1]

-

Methodology:

-

Human colorectal cancer cells (e.g., GEO) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[1][2]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives CP668863 (e.g., 8 mg/kg) via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily for one week, then every other day for two weeks), while the control group receives a vehicle (e.g., DMSO).[2]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Tumor lysates can be further analyzed by Western blot to confirm the inhibition of target phosphorylation (e.g., pFAK) in vivo.[1]

-

Conclusion

CP668863 (20-223) is a potent dual inhibitor of CDK2 and CDK5 with demonstrated anti-proliferative and anti-migratory effects in colorectal cancer models.[1][5] Its well-defined mechanism of action and significant potency in both in vitro and in vivo settings make it a valuable tool for research and a promising lead compound for further preclinical and clinical development in oncology.[1][4] The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers aiming to explore the therapeutic potential of targeting CDK2 and CDK5 with this and similar molecules.

References

- 1. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. oncotarget.com [oncotarget.com]

- 7. oncotarget.com [oncotarget.com]

The Role of Cyclin-Dependent Kinase 5 (CDK5) in the Progression of Colorectal Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclin-dependent kinase 5 (CDK5), an atypical member of the CDK family, is traditionally recognized for its critical roles in neuronal development and function. However, a growing body of evidence has implicated its aberrant expression and activity in the pathogenesis of various malignancies, including colorectal cancer (CRC). In CRC, CDK5 deviates from its physiological roles to function as a significant tumor promoter. Elevated expression of CDK5 and its activators is frequently observed in CRC tissues, correlating with advanced disease stage, poor differentiation, and unfavorable patient prognosis. Mechanistically, CDK5 drives CRC progression by modulating key oncogenic signaling pathways, most notably the ERK5–AP-1 axis and STAT3 signaling, to enhance tumor cell proliferation, survival, migration, and invasion. Furthermore, CDK5 contributes to the development of chemoresistance, posing a significant challenge to effective treatment. This technical guide provides a comprehensive overview of the multifaceted role of CDK5 in colorectal cancer, detailing its molecular mechanisms, clinical significance, and potential as a therapeutic target. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways to serve as a resource for researchers and clinicians in the field.

Introduction to CDK5

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that belongs to the CDK family.[1] Unlike canonical CDKs such as CDK1, CDK2, and CDK4/6, which are activated by cyclins and are essential for cell cycle progression, CDK5's activity is not directly linked to cell cycle regulation under normal physiological conditions.[2][3] Its activation is uniquely dependent on binding to non-cyclin activators, primarily p35 (CDK5R1) or p39 (CDK5R2).[3][4] The CDK5/p35 complex is crucial for a myriad of processes in the central nervous system, including neuronal migration, synaptic plasticity, and neurotransmission.[1][5]

In recent years, the role of CDK5 in non-neuronal contexts, particularly in cancer, has garnered significant attention.[1][3][5] Aberrant CDK5 expression and activity have been documented in a wide range of cancers, including breast, lung, pancreatic, and colorectal cancers.[3] In these pathological settings, CDK5 often functions as an oncogene, promoting tumor growth, angiogenesis, metastasis, and resistance to therapy.[1][3][5]

In colorectal cancer, CDK5 has emerged as a key player in malignant progression.[1] Its expression is significantly higher in CRC tissues compared to normal colonic mucosa, and this overexpression is linked to aggressive tumor features and poor patient outcomes.[1][2] This guide will explore the molecular underpinnings of CDK5's pro-tumorigenic functions in CRC.

CDK5 Activation Mechanism

The catalytic subunit of CDK5 is inactive on its own. Its activation is contingent upon the binding of its regulatory activators, p35 or p39.[4] The p35 protein is myristoylated at its N-terminus, which anchors the CDK5/p35 complex to the cell membrane.[4] p35 is a short-lived protein that is degraded by the proteasome. However, under conditions of cellular stress or in response to death signals, the calcium-dependent protease calpain can cleave p35, removing the N-terminal p10 fragment. This cleavage generates a more stable and potent activator, p25.[4] The resulting CDK5/p25 complex is no longer membrane-bound and can translocate within the cell, leading to the hyperphosphorylation of a broader range of substrates and sustained, dysregulated kinase activity, which is often associated with pathological conditions.[4]

Expression and Clinical Significance of CDK5 in CRC

Multiple studies have established that CDK5 is overexpressed in CRC.[1][6] Both CDK5 and its activator p35 are found at higher levels in tumor tissues compared to adjacent normal tissues.[1][6] This increased expression is not merely a correlative finding; it holds significant clinical and prognostic value. High levels of CDK5 expression are strongly associated with more aggressive disease features and a poorer prognosis for CRC patients.[1][2][5][7]

| Parameter | Correlation with High CDK5 Expression | Reference |

| AJCC Stage | Positively correlated with advanced stage | [1] |

| Tumor Differentiation | Associated with poor differentiation | [1] |

| Tumor Size | Associated with increased tumor size | [1] |

| Nodal Metastasis | Positively correlated | [1] |

| Overall Survival (OS) | High expression associated with shorter OS | [2][7][8] |

| Prognosis | Serves as a poor prognostic biomarker | [5][6][9] |

A study involving a tissue microarray of 89 CRC patients found that 95.5% of cases were positive for CDK5 protein, with 55.1% exhibiting high expression.[1] Another study confirmed CDK5 overexpression in tumor tissues is partly due to a copy number gain of the CDK5 gene.[6][9] These findings collectively underscore the clinical relevance of CDK5 as a biomarker for CRC progression and prognosis.

Core Signaling Pathways Modulated by CDK5 in CRC

CDK5 exerts its pro-tumorigenic effects by phosphorylating a range of downstream substrates, thereby activating key oncogenic signaling cascades.

The CDK5–ERK5–AP-1 Axis

A pivotal mechanism through which CDK5 promotes CRC is the modulation of the ERK5–AP-1 signaling axis.[1][7][8]

-

Direct Phosphorylation of ERK5: CDK5 directly phosphorylates Extracellular signal-Regulated Kinase 5 (ERK5) at the Threonine 732 (Thr732) residue.[1]

-

Activation of AP-1: This phosphorylation event activates the transcription factor Activator Protein-1 (AP-1), a heterodimer typically composed of Jun and Fos proteins.[1]

-

Oncogene Transcription: Activated AP-1 then promotes the transcription of various target genes critical for tumor promotion, such as VEGFA, MMP1, and c-myc, which are involved in cell proliferation, invasion, and angiogenesis.[1]

This CDK5–ERK5–AP-1 pathway has been shown to be crucial for CRC carcinogenesis, with a significant correlation between the activation of these components in human CRC samples.[1]

STAT3 Signaling and DNA Damage Response

CDK5 is also a key regulator of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the DNA Damage Response (DDR).

-

STAT3 Activation: CDK5 can phosphorylate STAT3 on its Serine 727 (Ser727) residue.[5][6][9] This activation promotes the transcription of genes involved in cell proliferation and survival.[5][6]

-

DNA Repair and Chemoresistance: In the context of genotoxic stress (e.g., from chemotherapy), CDK5-mediated STAT3 activation is crucial for the expression of the DNA repair endonuclease EME1.[3][6] Additionally, CDK5 directly phosphorylates and activates Ataxia-Telangiectasia Mutated (ATM), a central kinase in the DDR pathway.[3][6] This dual role in promoting DNA repair contributes significantly to resistance against DNA-damaging agents like oxaliplatin, a standard CRC chemotherapy drug.[9]

Functional Roles of CDK5 in CRC Progression

Cell Proliferation and Cell Cycle Control

CDK5 acts as a tumor promoter by directly enhancing the proliferative capacity of CRC cells.[1]

-

In Vitro Evidence: Silencing CDK5 in CRC cell lines like HCT116 and SW480 leads to a significant inhibition of cell proliferation and a reduction in colony formation ability in soft agar.[1][2][10] Conversely, overexpressing CDK5 in Lovo cells enhances their proliferation and colony-forming density.[1]

-

Cell Cycle Progression: Flow cytometry analysis has shown that depleting CDK5 arrests CRC cells at the G1/S-phase transition, while its overexpression accelerates this transition, pushing more cells into the S-phase.[1]

Metastasis: Cell Migration and Invasion

A critical role for CDK5 in CRC is its ability to promote metastasis.[1]

-

Migration and Invasion Assays: Transwell assays reveal that CDK5 knockdown significantly decreases the migration and invasion capabilities of CRC cells.[1] Overexpression of CDK5 produces the opposite effect, enhancing cell motility.[1] Silencing CDK5 has been shown to particularly impair migration and invasion in CRC cell lines with KRAS or BRAF mutations.[6]

-

In Vivo Metastasis Models: The pro-metastatic role of CDK5 has been confirmed in animal models, where modulating CDK5 expression directly impacts the metastatic potential of CRC cells.[1]

CDK5 as a Therapeutic Target in CRC

Given its clear role as a tumor promoter and its association with poor prognosis and chemoresistance, CDK5 represents a promising therapeutic target for CRC.[1][8][11]

Pharmacological Inhibition of CDK5

Several small molecule inhibitors targeting CDKs have been evaluated for their anti-tumor effects in CRC.

| Inhibitor | Type | Effect in CRC Models | Reference |

| Roscovitine | Pan-CDK inhibitor (including CDK5) | Dramatically decreased cell survival and migration in HCT116 and SW480 cells. | [1] |

| 20-223 (CP668863) | Potent CDK2/CDK5 inhibitor | Showed nanomolar potency in growth inhibition across multiple CRC cell lines; inhibited migration; reduced tumor growth in xenograft models. | [10][11] |

| AT7519 | Pan-CDK inhibitor | Used as a benchmark; 20-223 was found to be ~3.5-fold more potent against CDK5 and >2-fold more potent in growth inhibition. | [11] |

The inhibitor 20-223, in particular, has shown significant promise. It is approximately 65-fold more potent for cell growth inhibition than the pan-CDK inhibitor AT7519 in CRC settings.[10] Its ability to induce cell cycle arrest and reduce tumor growth in vivo highlights the therapeutic potential of targeting CDK5.[11]

Key Experimental Protocols

This section provides a generalized overview of the methodologies commonly used to investigate the role of CDK5 in colorectal cancer.

Cell Culture and Reagents

-

Cell Lines: Human CRC cell lines such as HCT116, SW480, Lovo, HT29, and DLD1 are commonly used.[1][6][10] Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

CDK5 Knockdown and Overexpression

-

Gene Silencing: Specific short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) targeting CDK5 are used. Lentiviral vectors are often employed to establish stable cell lines with long-term CDK5 knockdown. A non-targeting shRNA/siRNA serves as a negative control.[1][6][10]

-

Overexpression: A full-length human CDK5 cDNA is cloned into an expression vector (e.g., pcDNA3.1). The vector is then transfected into CRC cells with low endogenous CDK5 expression. An empty vector is used as a control.[1]

-

Validation: Successful knockdown or overexpression is confirmed at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-CDK5, anti-p-ERK5, anti-STAT3, anti-GAPDH) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (Colony Formation) Assay

-

Seeding: 500-1000 cells are seeded into 6-well plates.

-

Incubation: Cells are cultured for 10-14 days, with the medium changed every 3-4 days.

-

Fixing & Staining: Colonies are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and stained with 0.1% crystal violet for 20 minutes.

-

Quantification: The number of colonies (typically >50 cells) is counted.

Transwell Migration and Invasion Assay

-

Setup: Transwell inserts (8.0 µm pore size) are used. For invasion assays, the insert is pre-coated with Matrigel.

-

Seeding: 5x10⁴ cells in serum-free medium are added to the upper chamber.

-

Chemoattractant: Medium containing 10% FBS is added to the lower chamber.

-

Incubation: Cells are incubated for 24-48 hours.

-

Analysis: Non-migrated cells on the upper surface are removed with a cotton swab. Migrated/invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

In Vivo Xenograft Model

-

Cell Injection: Approximately 5x10⁶ CRC cells (e.g., HCT116 with CDK5 knockdown or control) are suspended in PBS/Matrigel and injected subcutaneously into the flank of 4-6 week old nude mice.

-

Tumor Monitoring: Tumor volume is measured every 3-4 days using a caliper (Volume = 0.5 × length × width²).

-

Endpoint: After a set period (e.g., 4 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., IHC). All animal experiments must be conducted following approved institutional guidelines.

Conclusion and Future Directions

The evidence is compelling that CDK5 is a critical driver of colorectal cancer progression.[1] Its overexpression is a marker of aggressive disease, and its activity promotes the core hallmarks of cancer, including proliferation, metastasis, and resistance to therapy, primarily through the ERK5-AP-1 and STAT3 signaling pathways.[1][6] The preclinical success of CDK5 inhibitors like 20-223 provides a strong rationale for their further development as a novel therapeutic strategy for CRC.[10][11]

Future research should focus on several key areas:

-

Biomarker Development: Validating CDK5 expression as a predictive biomarker to identify patients most likely to benefit from CDK5-targeted therapies or those at high risk of resistance to standard chemotherapy.[6][9]

-

Combination Therapies: Investigating the synergistic effects of combining CDK5 inhibitors with standard chemotherapies (like 5-FU and oxaliplatin) or other targeted agents to overcome resistance and improve treatment efficacy.[12]

-

Specificity of Inhibitors: Developing more selective CDK5 inhibitors to minimize off-target effects associated with pan-CDK inhibition, thereby improving the therapeutic window.

-

Tumor Microenvironment: Elucidating the role of CDK5 in modulating the tumor microenvironment, including its impact on immune cell infiltration and function, which could open avenues for combination with immunotherapy.[5][7][13]

References

- 1. CDK5 functions as a tumor promoter in human colorectal cancer via modulating the ERK5–AP-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor Expression of Cyclin-Dependent Kinase 5 (Cdk5) Is a Prognostic Biomarker and Predicts Outcome of Oxaliplatin-Treated Metastatic Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Inhibition of multiple CDKs potentiates colon cancer chemotherapy via p73-mediated DR5 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of CDK5 in Tumours and Tumour Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 20-223: A Potent Dual Inhibitor of CDK5 and CDK2 for Cancer Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 5 (CDK5), traditionally studied for its role in neurodegenerative disorders, has emerged as a significant therapeutic target in oncology, particularly in colorectal cancer (CRC). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of 20-223 (also known as CP668863), a potent, ATP-competitive inhibitor of CDK5. Initially developed by Pfizer for neurological applications, 20-223 has been repurposed and extensively studied for its anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its synthesis and evaluation, serving as a valuable resource for researchers in the field of oncology and drug discovery.

Discovery and Rationale

The compound 20-223, a substituted 3-aminopyrazole analog, was first identified by Pfizer as a potent inhibitor of CDK5 with potential applications in neurodegenerative diseases.[1][2] Subsequent research has highlighted the oncogenic role of CDK5 in various cancers, including colorectal cancer, making it a compelling target for anti-cancer drug development.[1][3] Recognizing this potential, researchers synthesized and characterized 20-223 for its efficacy against CRC.[1][2]

The aminopyrazole core of 20-223 is a privileged scaffold in kinase inhibitor design, known to interact with the hinge region of kinases, competing with ATP for binding.[1] Molecular docking studies have shown that 20-223 occupies the ATP binding site of CDK5, forming key hydrogen bond interactions with hinge region residues.[] Further studies revealed that 20-223 is not entirely selective for CDK5 but also potently inhibits Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.[1] This dual inhibitory activity against both CDK5 and CDK2 is believed to contribute to its significant anti-proliferative and anti-migratory effects in cancer cells.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for 20-223 is not publicly available in a single source, the general synthetic strategy for aminopyrazole-based CDK inhibitors has been described. The synthesis of 20-223 likely involves the construction of the core aminopyrazole scaffold followed by the introduction of the cyclobutyl and naphthalene moieties. A plausible synthetic approach, based on the synthesis of similar aminopyrazole analogs, is outlined below.

Experimental Protocol: General Synthesis of Aminopyrazole Analogs

This protocol is a generalized procedure based on the synthesis of a library of aminopyrazole CDK inhibitors and provides a likely route to 20-223.

Step 1: Protection of the Aminopyrazole Core The starting aminopyrazole is protected, for instance, with a tert-Butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

Step 2: Condensation Reaction The Boc-protected aminopyrazole is condensed with a suitable carboxylic acid or acid chloride to introduce the desired R-group (in the case of 20-223, a naphthalene derivative). This reaction is typically carried out in the presence of a coupling agent and a base.

Step 3: Deprotection The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final aminopyrazole inhibitor.

Purification: Purification at each step is typically achieved using column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds are confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

20-223 has demonstrated potent biological activity against colorectal cancer cells in both in vitro and in vivo models. Its mechanism of action is centered on the competitive inhibition of the kinase activity of CDK5 and CDK2.

Kinase Inhibitory Activity

In cell-free kinase assays, 20-223 exhibits nanomolar potency against both CDK2 and CDK5.[1][5] Its inhibitory activity is significantly more potent than other known CDK inhibitors such as AT7519 and Roscovitine.[1]

Table 1: In Vitro Kinase Inhibitory Activity of 20-223

| Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| CDK2/Cyclin E | 6.0 | [1][5] |

Cellular Effects

The inhibition of CDK5 and CDK2 by 20-223 leads to several downstream cellular effects that contribute to its anti-cancer properties.

-

Inhibition of Substrate Phosphorylation: Treatment of CRC cell lines with 20-223 leads to a dose-dependent decrease in the phosphorylation of key CDK2 and CDK5 substrates, including retinoblastoma protein (pRb) at Ser807/811 and focal adhesion kinase (FAK) at Ser732.[1]

-

Inhibition of Cell Proliferation: 20-223 potently inhibits the growth of a panel of human CRC cell lines with nanomolar efficacy.[1]

-

Induction of Cell Cycle Arrest: Consistent with the inhibition of CDK2, 20-223 induces cell cycle arrest in CRC cells.[1][3]

-

Inhibition of Cell Migration: By targeting CDK5, 20-223 effectively inhibits the migration of CRC cells, a crucial process in cancer metastasis.[1][3]

Table 2: Growth Inhibitory Activity (IC₅₀) of 20-223 in Colorectal Cancer Cell Lines

| Cell Line | IC₅₀ (nM) |

|---|---|

| GEO | 160 |

| HCT116 | 230 |

| HT29 | 360 |

| SW480 | 180 |

| SW620 | 220 |

| DLD1 | 280 |

| RKO | 250 |

(Data derived from graphical representations in cited literature)[1]

In Vivo Anti-Tumor Activity

In a preclinical xenograft model of human colorectal cancer, systemic administration of 20-223 resulted in a significant reduction in tumor growth and weight, demonstrating its potential as an effective anti-cancer agent in vivo.[1][2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of 20-223.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring kinase activity and inhibition.

Materials:

-

Recombinant CDK2/Cyclin E and CDK5/p35 enzymes

-

Appropriate kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

Kinase substrate (e.g., Histone H1 for CDK2, peptide substrate for CDK5)

-

20-223 inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of 20-223 in the kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and 20-223 (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of 20-223 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

Materials:

-

CRC cell lines (e.g., GEO, HCT116, HT29)

-

20-223 inhibitor

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-FAK (Ser732), and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed CRC cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of 20-223 for the desired time (e.g., 6 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration (Wound Healing) Assay

Materials:

-

CRC cell lines

-

6-well plates

-

200 µl pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µl pipette tip.

-

Gently wash the wells with media to remove detached cells.

-

Add fresh media containing 20-223 or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure to quantify cell migration.

Cell Cycle Analysis

Materials:

-

CRC cell lines

-

20-223 inhibitor

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat cells with 20-223 or vehicle for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

Caption: CDK5 Signaling Pathway and Inhibition by 20-223.

Caption: Experimental Workflow for the Evaluation of 20-223.

Conclusion and Future Directions

The CDK5 inhibitor 20-223 has emerged as a promising preclinical candidate for the treatment of colorectal cancer. Its potent dual inhibition of CDK5 and CDK2 provides a multi-pronged attack on cancer cell proliferation and migration. The comprehensive data gathered from in vitro and in vivo studies strongly support its continued development.

Future research should focus on a number of key areas:

-

Optimization of Selectivity: While the dual inhibition of CDK2 and CDK5 is effective, developing analogs with greater selectivity could help to dissect the specific contributions of each kinase to the anti-cancer phenotype and potentially reduce off-target effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are necessary to optimize dosing schedules and formulations for potential clinical trials.

-

Combination Therapies: Investigating the synergistic effects of 20-223 with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens for colorectal cancer.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to 20-223 would be crucial for patient stratification in future clinical studies.

References

- 1. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.kr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ATP-Competitive Binding of 20-223

This technical guide provides a comprehensive overview of the compound 20-223 (also known as CP668863), a potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

The compound 20-223 is a substituted 3-aminopyrazole analog that functions as an ATP-competitive inhibitor, primarily targeting CDK2 and CDK5.[] Its mechanism of action is centered on its ability to occupy the ATP binding pocket within the kinase domain of these enzymes.[] The aminopyrazole core of 20-223 is crucial for this activity, as the positioning of its nitrogen atoms allows it to form hydrogen bonds with key residues in the hinge region of the kinase, effectively blocking the binding of ATP.[2]

Molecular docking studies have suggested that 20-223 interacts with residues such as Glu81 and Cys83 in the hinge region of CDK5.[2] By preventing ATP from binding, 20-223 inhibits the kinase activity of CDK2 and CDK5, thereby blocking the phosphorylation of their downstream substrates.[2][3] This inhibition disrupts critical cellular processes, including cell cycle progression and cell migration, which contributes to its anti-tumor effects, particularly in colorectal cancer (CRC).[2][4]

Quantitative Data Summary

The inhibitory potency of 20-223 has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of 20-223 against CDKs [5]

| Kinase Target | IC₅₀ (nM) |

| CDK2 | 6.0 |

| CDK5 | 8.8 |

Table 2: Comparison of IC₅₀ Values (nM) for 20-223 and AT7519 in Cell-Free Kinase Assays [4]

| Compound | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) |

| 20-223 | 6.0 | 8.8 |

| AT7519 | 391.8 | 30.8 |

Table 3: Cell-Based IC₅₀ Values (nM) of 20-223 for Growth Inhibition in Colorectal Cancer Cell Lines (72-hour treatment) [5]

| Cell Line | IC₅₀ (nM) |

| SW620 | 168 ± 20 |

| DLD1 | 480 ± 41 |

| HT29 | 360 ± 72 |

| HCT116 | 763 ± 92 |

| FET | 117 ± 49 |

| CBS | 568 ± 49 |

| GEO | 79 ± 31 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ATP-competitive binding and effects of 20-223.

Cell-Free Kinase Assay

This assay is designed to determine the direct inhibitory effect of 20-223 on the enzymatic activity of purified kinases.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified active kinase (e.g., CDK2/Cyclin E or CDK5/p25), a suitable substrate (e.g., Histone H1 for CDK2, peptide substrate for CDK5), and a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of 20-223 (or a vehicle control, such as DMSO) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) at a concentration near its Km value to allow for competitive inhibition studies.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper). Wash the filters to remove unincorporated ATP.

-

Quantification: Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Substrate Phosphorylation

This cell-based assay assesses the ability of 20-223 to inhibit the phosphorylation of downstream substrates of CDK2 and CDK5 within cancer cells.

Protocol:

-

Cell Culture and Treatment: Plate colorectal cancer cells (e.g., HCT116, GEO) and allow them to adhere. Treat the cells with various concentrations of 20-223 or a vehicle control for a specified duration (e.g., 6 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target substrates (e.g., anti-phospho-Rb (Ser807/811) for CDK2 activity and anti-phospho-FAK (Ser732) for CDK5 activity) and total protein levels as loading controls.[2]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated substrates compared to total substrates and loading controls.

Molecular Docking Studies

These in silico studies are used to predict and visualize the binding mode of 20-223 within the ATP-binding pocket of its target kinases.

Protocol:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D crystal structure of the target kinase (e.g., CDK5) from a protein data bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of the 20-223 molecule and optimize its geometry.

-

-

Grid Generation: Define the binding site on the kinase, typically centered on the co-crystallized ligand in the original PDB file or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to flexibly dock the 20-223 ligand into the defined binding site of the rigid receptor.[2] The program will explore various conformations and orientations of the ligand.

-

Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity.

-

Visualization and Interpretation: Analyze the top-scoring poses to identify the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between 20-223 and the amino acid residues of the kinase's ATP-binding pocket.

Visualizations

The following diagrams illustrate the signaling pathways affected by 20-223 and a typical experimental workflow for its characterization.

Caption: CDK2/Rb signaling pathway and its inhibition by 20-223.

Caption: CDK5/FAK signaling pathway and its inhibition by 20-223.

Caption: Experimental workflow for characterizing 20-223.

References

- 2. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Target Specificity Profile of CDK5 Inhibitor 20-223: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyclin-Dependent Kinase 5 (CDK5) inhibitor 20-223, also known as CP668863, is an aminopyrazole-based compound initially developed for neurodegenerative disorders.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, particularly in colorectal cancer (CRC), by targeting key regulators of cell cycle and migration.[1][2][3] This technical guide provides a comprehensive analysis of the target specificity profile of 20-223, presenting key quantitative data and the experimental methodologies used for its characterization.

Quantitative Kinase Inhibition Profile

The inhibitory activity of 20-223 has been quantified through both cell-free and cell-based assays, revealing a potent profile against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).

Cell-Free Kinase Inhibition

In direct enzymatic assays, 20-223 demonstrates high potency against CDK2 and CDK5, with IC50 values in the low nanomolar range.[4] A single-dose screen against a panel of CDKs confirmed that 20-223 is most effective against CDK2 and CDK5.[3]

| Target | IC50 (nM) | Percent Remaining Activity (at 0.1µM 20-223) |

| CDK2 | 6.0[4] | 0.26%[3] |

| CDK5 | 8.8[4] | 0.39%[3] |

| CDK1 | - | Less Effective Inhibition[3] |

| CDK4 | - | Less Effective Inhibition[3] |

| CDK6 | - | Less Effective Inhibition[3] |

| CDK7 | - | Less Effective Inhibition[3] |

| CDK9 | - | Less Effective Inhibition[3] |

Table 1: Cell-Free Inhibitory Activity of 20-223 against a Panel of Cyclin-Dependent Kinases.

Cell-Based Target Inhibition

The efficacy of 20-223 has also been assessed in a cellular context by measuring the phosphorylation of downstream substrates of CDK2 and CDK5 in various colorectal cancer cell lines. The inhibitor showed differential selectivity for CDK5 over CDK2 depending on the cell line.[3]

| Cell Line | Target | Cell-Based IC50 (µM) |

| GEO | CDK2 | 15.79 |

| CDK5 | 1.44 | |

| HCT116 | CDK2 | 8.76 |

| CDK5 | 1.08 | |

| HT29 | CDK2 | 2.25 |

| CDK5 | 2.45 |

Table 2: Cell-Based IC50 Values for 20-223 based on Inhibition of Substrate Phosphorylation in Colorectal Cancer Cell Lines.[3][5]

Cell Growth Inhibition

The anti-proliferative effects of 20-223 were evaluated across a panel of human colorectal cancer cell lines, demonstrating potent growth inhibition with IC50 values in the nanomolar range.[4]

| Cell Line | Growth Inhibition IC50 (nM) |

| SW620 | 168 ± 20 |

| DLD1 | 480 ± 41 |

| HT29 | 360 ± 72 |

| HCT116 | 763 ± 92 |

| FET | 117 ± 49 |

| CBS | 568 ± 49 |

| GEO | 79 ± 31 |

Table 3: Growth Inhibitory IC50 Values of 20-223 in a Panel of Human Colorectal Cancer Cell Lines after 72 hours of treatment.[4]

Signaling Pathways and Cellular Mechanisms

The anti-tumor effects of 20-223 are attributed to its inhibition of CDK2 and CDK5, which disrupts key cellular processes such as cell cycle progression and cell migration.[1][6]

CDK2-Mediated Cell Cycle Arrest

Inhibition of CDK2 by 20-223 leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb) at serine residues 807 and 811.[3][7] This hypophosphorylated state of Rb maintains its binding to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and inducing cell cycle arrest.[8]

CDK5-Mediated Inhibition of Cell Migration

The inhibitor 20-223 also targets CDK5, which plays a crucial role in cell migration.[3] By inhibiting CDK5, 20-223 prevents the phosphorylation of Focal Adhesion Kinase (FAK) at serine 732.[3][7] This disruption of FAK signaling leads to a reduction in cancer cell migration.[3]

Experimental Protocols

The characterization of 20-223 involved several key experimental methodologies, which are detailed below.

Cell-Free Kinase Assays

-

Single-Dose Kinase Panel Screening : To determine the initial selectivity profile, a panel of Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, and CDK9), bound to their respective activators, were incubated with 0.1 µM of 20-223 in the presence of 30 µM ATP.[3] The remaining enzymatic activity for each kinase was then determined to identify the most potently inhibited CDKs.[3]

-

Dose-Response IC50 Determination : For the most potently inhibited kinases (CDK2 and CDK5), a 10-point dose-response study was conducted.[3] This involved a 3-fold serial dilution of 20-223, starting at a high concentration (e.g., 5 µM).[3] The resulting data were fitted to a dose-response curve to calculate the IC50 values.[3]

Cell-Based Western Blot Analysis

To confirm the on-target activity of 20-223 in a cellular environment, Western blot analysis was performed on colorectal cancer cell lines.

-

Cell Treatment : CRC cells (GEO, HCT116, and HT29) were incubated with various concentrations of 20-223 (e.g., 7 doses with 2-fold dilutions starting from 20 µM) or DMSO as a vehicle control for 6 hours.[9]

-

Protein Extraction : Following incubation, cells were lysed to extract total protein.

-

SDS-PAGE and Transfer : Protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membranes were probed with primary antibodies specific for the phosphorylated substrates of CDK2 (pRb S807/811) and CDK5 (pFAK S732), as well as antibodies for the total protein levels to ensure equal loading.[3][7]

-

Detection and Quantification : After incubation with secondary antibodies, the protein bands were visualized using an appropriate detection method. The intensity of the bands corresponding to the phosphorylated substrates was quantified to determine the percentage of kinase inhibition at different concentrations of 20-223, from which cell-based IC50 values were derived.[3][5]

Cell Growth Inhibition Assay

The anti-proliferative effects of 20-223 were determined using a standard cell viability assay.

-

Cell Seeding : A panel of CRC cell lines was seeded into 96-well plates.

-

Compound Treatment : Cells were treated with 20-223, and other inhibitors for comparison like AT7519 or Roscovitine, at various concentrations (typically four-fold dilutions starting from 10 µM or 100 µM) for 72 hours.[3][9]

-

Viability Assessment : After the incubation period, cell viability was assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or resazurin-based assays).

-

IC50 Calculation : The absorbance or fluorescence readings were used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) for cell growth was calculated for each cell line.[6]

References

- 1. oncotarget.com [oncotarget.com]

- 2. "Evaluation of Aminopyrazole Analogs as Cyclin-Dependent Kinase Inhibit" by Caroline Robb [digitalcommons.unmc.edu]

- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. oncotarget.com [oncotarget.com]

CP668863: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide on the Rationale and Preclinical Standing of a Potent CDK5/2 Inhibitor

DISCLAIMER: This document synthesizes the available scientific information on CP668863 and the role of its molecular targets in neurodegenerative diseases. It is intended for a scientific audience of researchers and drug development professionals. CP668863 was initially developed by Pfizer for neurodegenerative disorders; however, publicly available research has since focused almost exclusively on its potential as a cancer therapeutic.[1][2][3] As such, there is a lack of direct preclinical or clinical data for CP668863 in the context of neurodegeneration. The following guide is therefore based on the compound's known mechanism of action and the extensive body of literature implicating its primary targets, Cyclin-dependent kinase 5 (CDK5) and Cyclin-dependent kinase 2 (CDK2), in the pathophysiology of these conditions.

Executive Summary

CP668863 (also known as 20-223) is a potent, ATP-competitive, aminopyrazole-based inhibitor of Cyclin-dependent kinase 5 (CDK5) and Cyclin-dependent kinase 2 (CDK2).[2][4] Originally explored by Pfizer for the treatment of neurodegenerative disorders, its development trajectory has pivoted towards oncology.[2] Despite the absence of direct studies in neurodegenerative models, the compound's mechanism of action remains highly relevant to the core pathologies of diseases such as Alzheimer's, Parkinson's, and Huntington's.[5][6][7] Aberrant CDK5 activity is a central pathological feature in several neurodegenerative diseases, contributing to tau hyperphosphorylation, amyloid-beta (Aβ) production, neuronal apoptosis, and synaptic dysfunction.[8][9][10] Furthermore, the inappropriate re-activation of the cell cycle in post-mitotic neurons, a process in which CDK2 plays a crucial role, is another emerging hallmark of neuronal demise in these conditions.[11][12] This guide will delineate the molecular rationale for targeting CDK5 and CDK2 in neurodegenerative diseases, summarize the known biochemical and cellular activities of CP668863, and provide a framework for its potential investigation as a neuroprotective agent.

The Molecular Rationale: Targeting CDK5 and CDK2 in Neurodegeneration

The Dual Role of CDK5: From Neuronal Development to Degeneration

Under physiological conditions, CDK5 is essential for the development and function of the central nervous system, playing key roles in neuronal migration, synaptic plasticity, and neurotransmission.[5][13] Its activity is tightly regulated by its neuron-specific activators, p35 and p39.[8] However, under conditions of neurotoxic stress, such as excitotoxicity or oxidative stress, a cascade of events leads to the dysregulation of CDK5, transforming it into a potent driver of neurodegeneration.[14]

This pathological transformation is initiated by an influx of calcium, which activates the protease calpain.[5] Calpain then cleaves p35 into a more stable and potent activator, p25.[8] The resulting CDK5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of numerous substrates and contributing to the hallmarks of various neurodegenerative diseases.[14]

In Alzheimer's Disease (AD):

-

Tau Hyperphosphorylation: Aberrant CDK5 activity is a major contributor to the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs), a key pathological feature of AD.[8][9]

-

Amyloid-β (Aβ) Production: Dysregulated CDK5 can phosphorylate amyloid precursor protein (APP) and components of the γ-secretase complex, promoting the amyloidogenic processing of APP and increasing the production of toxic Aβ peptides.[9][15]

-

Neuronal Apoptosis: The CDK5/p25 complex can promote neuronal death through various pathways, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic signaling cascades.[5][16]

In Parkinson's Disease (PD):

-

Dopaminergic Neuron Loss: Elevated CDK5 activity has been observed in post-mortem brains of PD patients and in animal models of the disease, where it contributes to the loss of dopaminergic neurons in the substantia nigra.[6][17]

-

Mitochondrial Dysfunction: Aberrant CDK5 can phosphorylate proteins involved in mitochondrial dynamics, leading to mitochondrial fragmentation and dysfunction, a key element in PD pathogenesis.[17]

-

Oxidative Stress and Neuroinflammation: CDK5 activation is linked to increased oxidative stress and neuroinflammatory responses in PD models.[5][17]

In Huntington's Disease (HD):

-

The role of CDK5 in HD is more complex, with some studies suggesting a neuroprotective role while others indicate its involvement in cognitive deficits.[5][7] Genetic reduction of CDK5 has been shown to alleviate learning and memory impairments in a mouse model of HD, suggesting that its inhibition could be beneficial.[7][18]

CDK2 and Aberrant Cell Cycle Re-entry in Post-Mitotic Neurons

Terminally differentiated neurons exist in a state of permanent cell cycle arrest. A growing body of evidence indicates that in several neurodegenerative diseases, neurons attempt to re-enter the cell cycle, an abortive process that ultimately leads to apoptosis.[11][19][20] CDK2, in complex with cyclin E and cyclin A, is a critical regulator of the G1/S phase transition and DNA replication.[19] The detection of these and other cell cycle proteins in neurons of AD brains suggests that targeting CDK2 could be a viable strategy to prevent this pathological cell cycle re-entry and subsequent neuronal death.[12]

CP668863: A Profile of a CDK5/2 Inhibitor

CP668863 is a substituted 3-aminopyrazole analog that functions as an ATP-competitive inhibitor of CDKs.[2] While initially developed for neurodegenerative diseases, all available quantitative data on its activity comes from studies in colorectal cancer models.[1][2]

Quantitative Data

The following tables summarize the available in vitro and cellular activity of CP668863 (referred to as 20-223 in the source literature).

| Parameter | Value | Source |

| Target Kinases | CDK2, CDK5 | [2][4] |

| In Vitro Potency vs. AT7519 | - ~3.5-fold more potent against CDK5 - ~65.3-fold more potent against CDK2 | [1][3] |

| Cellular Activity | - Inhibits phosphorylation of CDK2 and CDK5 substrates (pRB and pFAK). - Induces cell cycle arrest. - Inhibits cell migration. | [1][2] |

| In Vivo Activity (Xenograft) | - Reduced tumor growth and weight in a colorectal cancer xenograft model. | [1][2] |

Table 1: Summary of the known activities of CP668863 (20-223).

Proposed Experimental Protocols for Neurodegenerative Disease Models

Given the absence of specific experimental data for CP668863 in neurodegenerative models, this section outlines standard methodologies for evaluating CDK inhibitors in this context.

In Vitro Neuronal Cell-Based Assays

-

Objective: To determine the neuroprotective effects of CP668863 against various neurotoxic insults.

-

Cell Models:

-

Primary cortical or hippocampal neurons from rodents.

-

Human induced pluripotent stem cell (iPSC)-derived neurons from patients with familial forms of neurodegenerative diseases.

-

Neuronal-like cell lines (e.g., SH-SY5Y).

-

-

Neurotoxic Insults:

-

Aβ oligomers (to model AD).

-

MPP+ (a metabolite of MPTP, to model PD).

-

Glutamate or NMDA (to model excitotoxicity).

-

Oxidative stress inducers (e.g., H₂O₂).

-

-

Methodology:

-

Culture neuronal cells to the desired maturity.

-

Pre-treat cells with a dose range of CP668863 for a specified period (e.g., 1-2 hours).

-

Expose the cells to the chosen neurotoxic insult.

-

After an appropriate incubation period (e.g., 24-48 hours), assess cell viability using assays such as MTT or LDH release.

-

Perform Western blotting to analyze the phosphorylation status of CDK5/2 substrates (e.g., p-tau, p-APP, p-RB) and levels of apoptotic markers (e.g., cleaved caspase-3).

-

Immunocytochemistry can be used to visualize neuronal morphology, neurite length, and protein localization.

-

In Vivo Animal Models

-

Objective: To evaluate the in vivo efficacy of CP668863 in animal models of neurodegenerative diseases.

-

Animal Models:

-

AD: Transgenic mice expressing mutant human APP and/or presenilin-1 (e.g., 5XFAD, 3xTg-AD).

-

PD: Toxin-induced models (e.g., MPTP in mice, 6-OHDA in rats) or genetic models (e.g., α-synuclein transgenic mice).

-

HD: Transgenic mice expressing mutant huntingtin (e.g., YAC128, R6/2).

-

-

Methodology:

-

Administer CP668863 to the animals via a suitable route (e.g., intraperitoneal, oral gavage). Pharmacokinetic studies would be required to determine brain penetrance and optimal dosing regimen.

-

Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for AD models) or motor function (e.g., rotarod test for PD and HD models).

-

At the end of the study, collect brain tissue for histopathological and biochemical analysis.

-

Immunohistochemistry can be used to quantify neuronal loss, Aβ plaques, NFTs, and neuroinflammation.

-

Western blotting of brain lysates can be used to measure levels of phosphorylated tau, Aβ, and other relevant markers.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Dysregulation of CDK5 signaling in neurodegeneration.

Caption: Aberrant cell cycle re-entry in post-mitotic neurons.

Experimental Workflow

Caption: Workflow for in vitro neuroprotection screening.

Challenges and Future Directions

The primary challenge for advancing CP668863 as a therapeutic for neurodegenerative diseases is the lack of specific preclinical data. Key questions that need to be addressed include:

-

Blood-Brain Barrier Permeability: The ability of CP668863 to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system is unknown and a critical factor for its potential success.[21]

-

Selectivity and Off-Target Effects: While potent against CDK2 and CDK5, its broader kinase selectivity profile is not fully characterized. Inhibition of other CDKs could lead to unwanted side effects.

-

Therapeutic Window: The physiological roles of CDK5 and CDK2 in the adult brain necessitate a careful determination of a therapeutic window that inhibits pathological hyperactivation without disrupting normal neuronal function.

Future research should focus on validating the neuroprotective potential of CP668863 in the in vitro and in vivo models outlined above. Should these studies yield promising results, further medicinal chemistry efforts could optimize its potency, selectivity, and pharmacokinetic properties for CNS applications.

Conclusion

CP668863 represents a compelling, albeit underexplored, candidate for the treatment of neurodegenerative diseases. Its potent dual inhibition of CDK5 and CDK2 targets two fundamental mechanisms of neuronal death: aberrant kinase hyperactivation and pathological cell cycle re-entry. While its clinical development has shifted towards oncology, the strong scientific rationale for its original indication remains. Rigorous preclinical evaluation in relevant neurodegenerative models is a critical next step to determine if CP668863, or optimized analogs, could one day offer a novel therapeutic strategy for these devastating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Cdk5 Contributes to Huntington's Disease Learning and Memory Deficits via Modulation of Brain Region-Specific Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclin‐dependent kinase 5 (CDK5) inhibitors in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell Cycle Re-entry in the Nervous System: From Polyploidy to Neurodegeneration [frontiersin.org]

- 12. Aberrant Neuronal Cell Cycle Re-Entry: The Pathological Confluence of Alzheimer’s Disease and Brain Insulin Resistance, and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK5 as a therapeutic tool for the treatment of Alzheimer's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]

- 18. Cdk5 Contributes to Huntington’s Disease Learning and Memory Deficits via Modulation of Brain Region-Specific Substrates - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 19. The neuronal cell cycle as a mechanism of pathogenesis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuronal cell cycle reentry events in the aging brain are more prevalent in neurodegeneration and lead to cellular senescence | PLOS Biology [journals.plos.org]

- 21. researchgate.net [researchgate.net]

Structural Analysis of 20-223 Binding to CDK5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the inhibitor 20-223 (also known as CP668863) and Cyclin-Dependent Kinase 5 (CDK5). The document summarizes key quantitative data, details experimental methodologies, and visualizes the binding mode and relevant signaling pathways. As a co-crystal structure of 20-223 with CDK5 is not publicly available, this guide focuses on the computational docking studies and supporting biochemical and cellular data that elucidate their interaction.

Quantitative Analysis of Inhibitor Potency and Selectivity

The compound 20-223 has been identified as a potent inhibitor of both CDK2 and CDK5.[1][2][3][4][5] Its inhibitory activity has been quantified through cell-free kinase assays, with IC50 values determined for both kinases.[2][3] For comparative purposes, the activity of AT7519, a known clinical CDK inhibitor that shares the aminopyrazole core with 20-223, was also assessed.[1][2][4][5]

| Inhibitor | Target Kinase | IC50 (nM) | Relative Potency (vs. AT7519) |

| 20-223 | CDK2/CyclinE | 6.0 | ~65.3-fold more potent |

| 20-223 | CDK5/p35 | 8.8 | ~3.5-fold more potent |

| AT7519 | CDK2/CyclinE | 392 | - |

| AT7519 | CDK5/p35 | 32.8 | - |

Data sourced from Robb et al., 2018.[2]

Furthermore, the selectivity of 20-223 was profiled against a panel of Cyclin-Dependent Kinases. The results demonstrate a pronounced inhibitory effect on CDK2 and CDK5 compared to other members of the CDK family.

| CDK Family Member | Remaining Enzymatic Activity (%) with 0.1µM 20-223 |

| CDK1 | > 20% |

| CDK2 | 0.26% |

| CDK4 | > 60% |

| CDK5 | 0.39% |

| CDK6 | > 80% |

| CDK7 | > 40% |

| CDK9 | > 20% |

Data sourced from Robb et al., 2018.[2]

Predicted Structural Binding Mode of 20-223 to CDK5

In the absence of a co-crystal structure, the binding mode of 20-223 to CDK5 was investigated using computational docking studies with Autodock Vina.[1][2][6] These studies predict that 20-223, an ATP-competitive inhibitor, occupies the ATP-binding site of CDK5.[2][]

The key predicted interactions are:

-

Hinge Region Interaction: The 3-aminopyrazole core of 20-223 is predicted to form a donor-acceptor-donor hydrogen bond triad with the backbone of residues Glu81 and Cys83 in the hinge region of CDK5.[2] This interaction is a common feature for many kinase inhibitors and is crucial for anchoring the molecule in the ATP-binding pocket.

-

Hydrophobic Pocket: The cyclobutyl group of 20-223 is predicted to occupy a narrow hydrophobic pocket formed by the side chains of Phe80, Leu55, and Val64.[2]

-

Solvent-Exposed Region: The naphthalene ring of 20-223 is oriented towards the solvent-accessible region of the kinase.[2]

This predicted binding mode shows similarities to the co-crystal structure of the aminopyrazole analog PNU-181227 with CDK2 and the binding mode of AT7519.[1][2]

Experimental Protocols

Computational Docking of 20-223 into CDK5

The following protocol outlines the computational workflow used to predict the binding orientation of 20-223 within the CDK5 active site.

Caption: Computational docking workflow for predicting the 20-223 binding mode.

Cell-Free Kinase Inhibition Assay (IC50 Determination)

This protocol was employed to determine the in vitro potency of 20-223 against CDK2 and CDK5.

-

Enzyme and Substrate Preparation: Recombinant active CDK2/CyclinE and CDK5/p35 enzymes were used. A suitable substrate (e.g., a peptide with a phosphorylation site) and ATP were prepared in a kinase assay buffer.

-

Inhibitor Dilution: A serial dilution of 20-223 was prepared at various concentrations.

-

Kinase Reaction: The CDK enzyme, substrate, and varying concentrations of 20-223 were incubated together.

-

Initiation of Reaction: The kinase reaction was initiated by adding a fixed concentration of ATP (e.g., 30 µM).

-

Quantification of Activity: The reaction was allowed to proceed for a defined period, and the amount of phosphorylated substrate was quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: The percentage of kinase activity was plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve.[2]

CDK5 Signaling and Inhibition by 20-223

In the context of colorectal cancer, CDK5 has been implicated in promoting cell migration and proliferation.[1][2][4][5] One key pathway involves the phosphorylation of Focal Adhesion Kinase (FAK). The binding of 20-223 to CDK5 inhibits its kinase activity, thereby blocking these downstream effects.

Caption: Inhibition of the CDK5-FAK signaling pathway by 20-223.

Cell-based assays have confirmed that treatment with 20-223 leads to a dose-dependent decrease in the phosphorylation of FAK at Ser732 and Retinoblastoma protein (Rb) at Ser807/811, which are known substrates of CDK5 and CDK2, respectively.[3][8] This inhibition of CDK5 activity by 20-223 has been shown to reduce the migration of colorectal cancer cells in wound-healing assays.[1][2] These findings suggest that 20-223 exerts its anti-tumor effects by targeting the CDK2/5 signaling pathways, leading to cell cycle arrest and reduced cell migration.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "Characterization of CDK(5) Inhibitor, 20-223 (aka CP668863) for Colore" by Caroline M. Robb, Smit Kour et al. [digitalcommons.unmc.edu]

- 5. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for CDK5 Inhibitor 20-223

For Researchers, Scientists, and Drug Development Professionals

Introduction